Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide . This compound was then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide . The carbothioamide was then oxidized with potassium ferricyanide in an alkaline medium to yield a compound similar to the one .Physical And Chemical Properties Analysis
The physical and chemical properties of “Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” can be inferred from its structure and the properties of its functional groups. For instance, it is likely to be a solid at room temperature, given its molecular weight. Its solubility in various solvents, melting point, and other properties would need to be determined experimentally .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . However, it’s worth noting that not all furan derivatives are effective against all types of bacteria. For instance, some synthesized nitrofurantoin analogues were found to be biologically inert against Staphylococcus aureus and Streptococcus faecium .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Anti-Ulcer Activity
Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone may also have potential anti-ulcer activity.
Diuretic Activity
Furan derivatives have been found to have diuretic activity . This could potentially be another application of Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone.
Muscle Relaxant
Furan derivatives have also been found to have muscle relaxant properties . This suggests that Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone could potentially be used in the treatment of muscle spasms or stiffness.
Anti-Inflammatory, Analgesic, and Antidepressant
Furan derivatives have been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests that Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone could potentially be used in the treatment of inflammation, pain, and depression.
Future Directions
The future research directions for “Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential biological activity and therapeutic applications could be explored, which may involve in vitro and in vivo studies, as well as computational modeling and simulation .
Mechanism of Action
Target of Action
The compound contains a benzothiazole ring, which is found in many biologically active compounds, including drugs used to treat different pathologies . Benzothiazole derivatives have been found to possess a wide range of properties and applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal activities .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Benzothiazole derivatives have been found to interact with multiple receptors, which can lead to a variety of biological effects .
Result of Action
Given the biological activities associated with benzothiazole derivatives, it could potentially have a range of effects depending on the target and the specific biochemical pathways it affects .
properties
IUPAC Name |
furan-2-yl-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-22-12-4-2-6-14-15(12)18-17(24-14)20-9-7-19(8-10-20)16(21)13-5-3-11-23-13/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEARGOCMHOTEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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